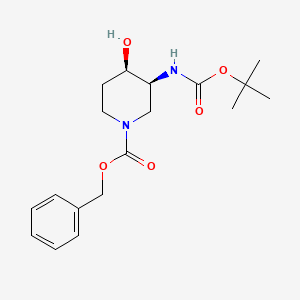
(3S,4R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate
Descripción general
Descripción
(3S,4R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate (hereafter referred to as BTB-HPC) is an organic compound with a unique structure and properties, making it a valuable tool for synthetic organic chemistry. BTB-HPC is a versatile reagent that can be used in a variety of applications, including the synthesis of various compounds, the development of new catalysts and the study of biological systems. In
Aplicaciones Científicas De Investigación
Utilization in Synthesis of Chiral Bicyclic Piperidines
Researchers have synthesized new, chiral bicyclic 3-hydroxypiperidines from β-amino alcohols, demonstrating a high diastereoselective ring expansion. This process elucidates the influence of stereogenic centers on diastereoselectivity, and the compounds synthesized may have implications in medicinal chemistry (Wilken et al., 1997).
Stereoselective Syntheses in Organic Chemistry
The compound has been used in the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates. This involves a reaction with L-selectride, yielding cis isomers in quantitative yield, and the Mitsunobu reaction for the formation of trans isomers. Such processes are crucial in developing stereoisomerically pure compounds for pharmaceutical applications (Boev et al., 2015).
Mechanistic Studies in Organic Transformations
The compound's tert-butyloxycarbonyl (Boc) group has been studied for its migration mechanisms via base-generated alkoxides. Understanding these mechanisms is vital in synthetic organic chemistry for developing more efficient synthesis pathways (Xue & Silverman, 2010).
Synthesis of Protease Inhibitors
Researchers have synthesized analogs of this compound as part of their work in developing protease inhibitors, which are significant in treating diseases like HIV and certain cancers. The synthesis methods and the resulting compounds' inhibitory activities provide valuable insights into drug development (Rich, Sun, & Ulm, 1980).
Enzyme-catalyzed Kinetic Resolution
The compound has been used in studies involving the enzyme-catalyzed kinetic resolution of piperidine hydroxy esters. Such research is crucial in developing methods to obtain enantiomerically pure compounds, a significant challenge in pharmaceutical chemistry (Solymár, Forró, & Fülöp, 2004).
Inhibitor Synthesis for Glycoside Hydrolases
The synthesis of carbohydrate-like dihydrooxazines and tetrahydrooxazines using derivatives of this compound demonstrates its potential as an inhibitor for glycoside hydrolases. Such inhibitors are explored for their therapeutic potential in various diseases (Best et al., 2002).
Propiedades
IUPAC Name |
benzyl (3S,4R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-14-11-20(10-9-15(14)21)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t14-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHDMZDTYNCUBC-LSDHHAIUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CCC1O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CN(CC[C@H]1O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



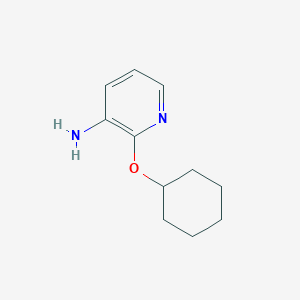
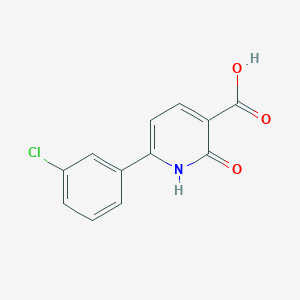


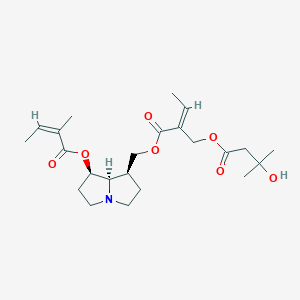
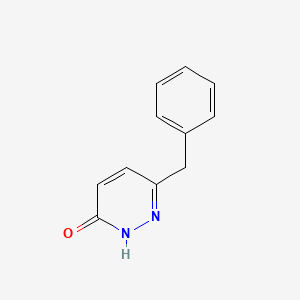
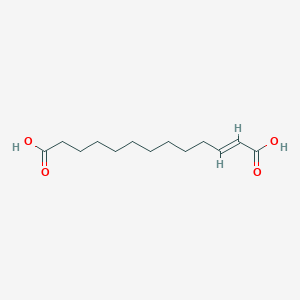

![3-Azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B3034241.png)


